molecular formula C18H36O2 B8536097 Propylheptyl caprylate CAS No. 868839-23-0

Propylheptyl caprylate

Cat. No.: B8536097
CAS No.: 868839-23-0
M. Wt: 284.5 g/mol
InChI Key: WHBKVWBGTBULQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylheptyl Caprylate (CAS 868839-23-0) is a synthetic ester that serves as a high-performance emollient and solubilizing agent in research and development, particularly for cosmetic and personal care formulations. Its primary value in R&D lies in its fast-spreading characteristics and ability to deliver a multi-dimensional soft, silky, and non-greasy after-feel on the skin, which is critical for developing advanced sensory experiences in products like lotions and creams . For researchers working on sun care products, this compound acts as an effective solvent and dispersing agent. It demonstrates outstanding capacity to solubilize crystalline UV filters and evenly disperse pigments, which is essential for enhancing the stability, efficacy, and application properties of sunscreen and color cosmetic prototypes . Its function extends to that of a carrier for other fat-soluble active ingredients, such as vitamins and antioxidants, improving their stability and bioavailability in formulations . As a non-ionic compound, it also contributes to emulsion stability . This compound was deemed safe as used in cosmetic applications by the Cosmetic Ingredient Review (CIR) . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not meant for diagnostic, therapeutic, or personal consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

868839-23-0

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2-propylheptyl octanoate

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-12-15-18(19)20-16-17(13-6-3)14-11-8-5-2/h17H,4-16H2,1-3H3

InChI Key

WHBKVWBGTBULQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CCC)CCCCC

Origin of Product

United States

Synthetic Pathways and Biocatalytic Production of Propylheptyl Caprylate

Classical Esterification Methodologies

Traditional chemical synthesis of propylheptyl caprylate primarily relies on well-established esterification reactions, namely Fischer esterification and transesterification. cir-safety.org These methods are widely used in industrial-scale production. cir-safety.org

Acid- or Base-Catalyzed Fischer Esterification Mechanisms

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orglibretexts.org For this compound, this entails the reaction of caprylic acid (octanoic acid) with 2-propylheptanol. tiiips.com

The mechanism, when acid-catalyzed, proceeds as follows:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of the caprylic acid, which activates the carbonyl group and increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol, 2-propylheptanol, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, a key step in forming the ester. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst. masterorganicchemistry.com

This reaction is reversible, and to favor the formation of the ester product, it is often necessary to remove water as it is formed, for example, through azeotropic distillation. organic-chemistry.org The reaction can also be promoted by base catalysis, although this is less common for this type of synthesis. cir-safety.org

Transesterification Processes for Ester Synthesis

Transesterification is an alternative route for producing this compound. This process involves the reaction of an ester with an alcohol to form a different ester. cir-safety.org For instance, a simple ester like methyl caprylate or ethyl caprylate can be reacted with 2-propylheptanol. google.com

This process can be catalyzed by either acids or bases. googleapis.com In acid-catalyzed transesterification, the mechanism mirrors that of Fischer esterification. Base-catalyzed transesterification is often faster and involves the use of a catalyst such as sodium methoxide. google.com The reaction is typically carried out at elevated temperatures, often between 100 to 300°C, to drive the reaction forward. googleapis.com The removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) is crucial for achieving a high yield of the desired this compound. google.com

Enzymatic Synthesis Routes

The use of enzymes, particularly lipases, as biocatalysts offers a greener and more specific alternative to conventional chemical synthesis. mdpi.com This approach is gaining traction due to its milder reaction conditions and high selectivity. researchgate.net

Lipase-Catalyzed Esterification and Transesterification

Lipases (E.C. 3.1.1.3) are enzymes that can effectively catalyze esterification in environments with low water content. mdpi.com For this compound synthesis, a lipase (B570770) can directly catalyze the reaction between caprylic acid and 2-propylheptanol.

The general mechanism for lipase catalysis involves:

Acyl-Enzyme Intermediate Formation: The lipase's active site, which contains a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate), interacts with the carboxylic acid to form a covalent acyl-enzyme intermediate. encyclopedia.pubmdpi.com

Nucleophilic Attack by Alcohol: The 2-propylheptanol then attacks this intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme. encyclopedia.pubmdpi.com

Lipase-catalyzed transesterification follows a similar mechanism, where the alcohol component of an existing ester is exchanged. googleapis.com Enzymes can be used as catalysts for transesterification at temperatures typically ranging from 20 to 100°C. googleapis.com

Optimization Parameters for Biocatalytic Reactions (e.g., Temperature, Enzyme Activity)

The efficiency of enzymatic ester synthesis is influenced by several factors that need to be optimized to maximize product yield and reaction rate. nih.gov Key parameters include temperature, enzyme concentration, substrate molar ratio, and water content.

Table 1: Key Optimization Parameters for Lipase-Catalyzed Ester Synthesis

Parameter General Effect on the Reaction
Temperature Influences both enzyme activity and stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. Enzymatic esterification is often conducted at temperatures between 40 and 80°C. googleapis.com
Enzyme Concentration A higher concentration of the lipase generally leads to a faster reaction rate. However, there is a saturation point beyond which adding more enzyme does not significantly increase the yield and adds to the cost.
Substrate Molar Ratio The ratio of alcohol to carboxylic acid can affect the reaction equilibrium. An excess of one of the substrates may be used to drive the reaction towards the product side.
Water Activity A minimal amount of water is necessary to maintain the enzyme's catalytic conformation and activity. However, excess water can promote the reverse reaction of hydrolysis, reducing the ester yield. mdpi.com
Solvent While solvent-free systems are often preferred for their environmental benefits, non-polar organic solvents can be used to improve substrate solubility and reduce substrate inhibition. mdpi.com

Stereoselective Aspects in Enzymatic Ester Production

A significant advantage of using enzymes is their potential for stereoselectivity—the ability to preferentially react with one stereoisomer over another. encyclopedia.pub The alcohol, 2-propylheptanol, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers).

Lipases can exhibit enantioselectivity, reacting at different rates with the (R)- and (S)-enantiomers of a racemic alcohol. encyclopedia.pubmdpi.com This property can be harnessed to produce an enantioenriched ester or to resolve a racemic mixture of the alcohol. wur.nl The degree of stereoselectivity is dependent on the specific lipase used, the structure of the substrate, and the reaction conditions. d-nb.info For instance, lipases can be used in the kinetic resolution of racemic alcohols, where one enantiomer is converted to an ester at a much higher rate than the other. encyclopedia.pub

Advanced Formulatory Science and Material Interactions of Propylheptyl Caprylate

Solubility and Solubilizing Capabilities in Multi-Component Systems

Propylheptyl caprylate is recognized for its exceptional ability to dissolve and stabilize a wide range of cosmetic and pharmaceutical ingredients. beautydecoded.com This characteristic is particularly valuable in the formulation of sunscreens and topical drug delivery systems, where the effective solubilization of active ingredients is paramount for product efficacy and aesthetic appeal.

Many organic ultraviolet (UV) filters are crystalline solids at room temperature, which can present significant formulation challenges. This compound is an effective solvent for these crystalline UV filters, preventing their recrystallization and ensuring their uniform distribution within the formulation. researchgate.netincidecoder.com This capability is critical for achieving high Sun Protection Factor (SPF) values and maintaining the photostability of the final product.

The solubilizing power of this compound for various UV filters is a key factor in its widespread use in sun care products. For instance, it demonstrates good solubility for commonly used filters like Ethylhexyl Triazone. dps.com.mx The ability of an emollient to dissolve UV filters is directly related to its chemical structure. mdpi.com

Table 1: Solubility of a Crystalline UV Filter in Various Emollients

EmollientINCI NameSolubility of Ethylhexyl Triazone (wt. %) at 25 °C
Cetiol® BDibutyl Adipate16.0
Uvinul® MC 80Ethylhexyl Methoxycinnamate14.0
Myritol® 331Cocoglycerides9.4
Cetiol RLFCaprylyl-Caprylate/Caprate6.7
Myritol 318Caprylic/Capric Triglyceride6.2
Cetiol C5Coco Caprylate6.1
Cetiol CCDicaprylyl Carbonate5.9
Cetiol Sensoft This compound 5.7
Cetiol ABC12-15 Alkyl Benzoate4.4

Source: Adapted from BASF UV Filters Technical Information, 2014 dps.com.mx

The utility of this compound extends to the solubilization of active pharmaceutical ingredients (APIs). One notable example is its use in formulations containing benzoyl peroxide, a common topical agent for the treatment of acne. Benzoyl peroxide is notoriously difficult to formulate due to its low solubility in many pharmaceutically acceptable solvents and its chemical instability. ed.govnih.gov

Studies have shown that this compound can effectively solubilize benzoyl peroxide. In a comparative study of various non-polar, non-comedogenic emollients, this compound demonstrated a notable capacity for dissolving benzoyl peroxide, following caprylic/capric triglyceride and dicaprylyl carbonate. researchgate.net The ability to achieve therapeutically relevant concentrations of benzoyl peroxide in a stable, aesthetically pleasing vehicle is a significant advancement in topical drug formulation. researchgate.net

Table 2: Solubility of Benzoyl Peroxide in Various Solvents

SolventSolubility (mg/mL)
Caprylic/Capric Triglyceride19.9
Dicaprylyl Carbonate19.5
This compound (Data indicates good solubility, but specific value not provided in the source) researchgate.net
Decyl Oleate(Data indicates good solubility, but specific value not provided in the source) researchgate.net

Source: Adapted from research on the solubility and stability of Benzoyl Peroxide. researchgate.net

A critical function of a good solvent in a formulation is to not only dissolve the solute but also to prevent its recrystallization over time, which can negatively impact product performance and stability. This compound helps to maintain the supersaturated state of solutes like UV filters and APIs, thereby inhibiting crystal growth. This is crucial in transdermal patches and other topical delivery systems where drug crystallization can significantly reduce bioavailability. nih.gov By effectively solvating the solute molecules, this compound interferes with the nucleation and crystal lattice formation processes, thus slowing down the recrystallization kinetics.

Dispersing Agent Performance in Emulsions and Suspensions

In addition to its role as a solvent, this compound functions as an effective dispersing agent, particularly for pigments in color cosmetics and mineral sunscreens. paulaschoice.fratamanchemicals.com Proper dispersion of solid particles is essential for achieving uniform color, consistent coverage, and optimal efficacy of particulate-based products.

Emulsion and Dispersion Stabilization Science

The mechanism of stabilization often involves the formation of a protective layer around the dispersed phase, whether it be liquid droplets in an emulsion or solid particles in a suspension. This layer creates a barrier that prevents the droplets or particles from coming into close contact and aggregating. nih.gov

Role in Interfacial Tension and Emulsion Stability Profiles

This compound is a non-ionic ester that functions as an emollient, dispersing agent, and emulsion stabilizer in cosmetic and personal care formulations. Its molecular structure allows it to position itself at the oil-water interface, a critical location for influencing emulsion characteristics. The primary mechanism by which emollients like this compound contribute to emulsion stability is through the reduction of interfacial tension (IFT). IFT is the measure of the energy present at the interface between two immiscible liquids, such as oil and water. A high IFT promotes the separation of these phases to minimize the interfacial area, leading to emulsion instability through processes like coalescence.

By adsorbing at the oil-water interface, this compound molecules reduce the cohesive energy difference between the oil and water phases, thereby lowering the IFT. This reduction in interfacial energy makes the formation of smaller droplets more energetically favorable during homogenization, and it decreases the thermodynamic driving force for droplet coalescence, a major cause of emulsion breakdown. The presence of surface-active molecules like this compound can create a physical barrier or an interfacial film around the dispersed droplets, further hindering their aggregation and fusion.

The table below illustrates the typical effect of increasing the concentration of a surface-active agent, such as an emollient ester, on the interfacial tension and average droplet size of an oil-in-water (O/W) emulsion.

Surfactant/Emollient Concentration (% w/w)Interfacial Tension (mN/m)Average Droplet Size (nm)Emulsion Stability
0.125500Low
0.515350Moderate
1.08200High
2.05150Very High
5.04.5140Very High

This table contains generalized, illustrative data demonstrating the scientific principles of how surfactant and emollient concentration affects interfacial tension and emulsion properties. The exact values can vary significantly based on the specific components of the formulation, processing conditions, and temperature.

Rheological Modulation and Sensory Science in Formulations

Influence on Viscoelastic Properties of Gels and Creams

The rheological properties of topical formulations like gels and creams are critical to their performance, stability, and consumer acceptance. This compound, as an emollient ester, can significantly modulate these properties. The viscoelasticity of a formulation, which describes its resistance to flow (viscosity) and its ability to recover its shape after deformation (elasticity), is largely determined by the structure of the internal phase and the interactions between its components.

The viscoelastic behavior of gels, which are typically single-phase systems thickened with polymers, can also be influenced by the addition of esters. Although not a primary component of the gel structure, this compound can be incorporated to modify the sensory feel. Its presence can disrupt the polymer network to a certain extent, potentially leading to a decrease in the gel's elastic modulus (G') and viscous modulus (G''). This results in a less rigid and more spreadable gel. The extent of this effect depends on the concentration of the ester and its compatibility with the gelling agent.

The table below provides illustrative data on how the concentration of an emollient ester can affect the key viscoelastic parameters of a model cream formulation.

Emollient Ester Concentration (%)Apparent Viscosity (Pa·s)Elastic Modulus (G') (Pa)Sensory Feel
035120Thick, heavy
52895Creamy, smooth
102275Light, spreadable
151860Very light, fluid

This table contains generalized, illustrative data. Actual values are dependent on the specific formulation, including the types of emulsifiers and thickeners used, and the processing conditions.

Analytical Methods for Characterizing Spreading Behavior of Emollients

The spreading behavior of an emollient is a crucial factor in the sensory perception and performance of a cosmetic formulation. Several analytical methods are employed to objectively quantify this property, providing valuable data for formulators to predict the skin feel of a product.

One common method involves measuring the spreading value on an artificial skin substitute, such as Vitro-skin®. A standardized volume of the emollient is applied to the substrate, and the area it covers over a specific time is measured. Emollients with higher spreading values are generally perceived as lighter and less greasy. This value is influenced by the emollient's viscosity, surface tension, and molecular weight. Generally, molecules with lower molecular weights and viscosities exhibit higher spreading characteristics.

Contact angle measurement is another key technique. A droplet of the emollient is placed on a substrate, and the angle formed between the droplet and the surface is measured using a goniometer. A lower contact angle indicates better wetting and spreading properties. Dynamic contact angle measurements can reveal how spreading behavior evolves over time, distinguishing between initial spontaneous spreading and subsequent absorption into the substrate.

Tribology , the study of friction, wear, and lubrication, is also applied to characterize emollient behavior. A frictiometer can measure the coefficient of friction when a probe moves across a surface coated with the emollient. This provides insights into the lubricity and slipperiness of the product during application.

Rheological analysis provides indirect but essential information about spreading. The viscosity and shear-thinning properties of an emollient or a full formulation are strongly correlated with its spreadability. Emulsions with pseudoplastic (shear-thinning) behavior become less viscous under the stress of application, which facilitates easy spreading on the skin.

These instrumental methods provide quantitative data that can be correlated with sensory panel evaluations to build predictive models for the sensory performance of emollients like this compound.

Psycho-physiological Studies on Perceived Sensory Attributes and Emotional Response to Ester-Based Formulations

The tactile experience of applying a cosmetic product is a primary driver of consumer preference and perceived efficacy. Psycho-physiological studies aim to understand the link between the physical properties of a formulation, the sensory perceptions it elicits, and the resulting emotional responses.

Sensory analysis is a cornerstone of these studies, typically involving trained panels of assessors who evaluate specific attributes of a product. For ester-based formulations, key sensory attributes include initial feel, spreadability, absorbency, residue, oiliness, and after-feel (e.g., softness, smoothness, tackiness). Descriptive sensory analysis, or profiling, uses standardized lexicons and scales to quantify the intensity of these attributes, allowing for objective comparison between different formulations.

Recent research has moved beyond traditional sensory panels to incorporate neuroscientific and behavioral methods to capture the emotional impact of cosmetic textures. Techniques such as electroencephalography (EEG) can measure real-time brain activity to assess emotional valence (positive or negative) and arousal elicited by product application. Studies have shown that even without the influence of fragrance or packaging, the texture of a skincare product itself can evoke distinct positive or negative emotions.

Behavioral analysis, including the study of prosody (the rhythm and intonation of speech) and gestures during product evaluation, provides further non-verbal cues about the user's emotional state. For instance, gestures with high intensity and low speed can be associated with textures that are perceived as heavy or difficult to apply, reflecting a negative experience.

These advanced methodologies reveal that ingredients like emollients and rheology modifiers can significantly modulate the intensity of emotional responses. By understanding these connections, formulators can select esters like this compound not only for their functional benefits but also for their ability to create a specific, desired sensory and emotional experience for the consumer. The ultimate goal is to design products that feel pleasant and effective, thereby enhancing user well-being and product loyalty.

Degradation Kinetics and Environmental Fate of Propylheptyl Caprylate

Impact of Propylheptyl Caprylate on Active Ingredient Stability in Formulated Systems

This compound's role as a solvent can significantly influence the stability of active ingredients within a cosmetic or pharmaceutical formulation. Its chemical structure, a C10 alcohol esterified with caprylic acid (C8), results in a non-polar character that can affect the degradation rates of susceptible molecules.

Case Studies on Benzoyl Peroxide Degradation Kinetics in this compound-Containing Solvents

One study investigated the solubility and stability of benzoyl peroxide in a range of solvents, including this compound. While detailed kinetic data was not the primary focus for this specific ester, the research highlighted that the stability of BPO is influenced by its solubility in the vehicle. Generally, lower solubility can correlate with enhanced stability for suspension-type formulations. This compound was noted for its ability to solubilize BPO, a factor that would be critical in determining its degradation kinetics in solution-based formulations.

Research on other ester emollients has shown that the degradation of benzoyl peroxide often follows first-order kinetics. The rate of degradation is influenced by factors such as temperature, the presence of nucleophilic agents, and the polarity of the solvent. nih.gov For instance, studies on the thermal degradation of BPO show that its decomposition can be accelerated at elevated temperatures, a factor that must be considered in the formulation and storage of products containing this active ingredient. tamu.edueurekalert.orgnih.gov The presence of other ingredients in a formulation can also significantly impact BPO stability. nih.gov

To illustrate the typical data generated in such a stability study, the following interactive table presents hypothetical degradation data for benzoyl peroxide in an emollient ester over time at a constant temperature.

Environmental Biodegradation Pathways and Mechanisms

The initial step in the biodegradation of an ester is typically enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in the environment. This cleavage would break down this compound into its constituent molecules: 2-propylheptanol and caprylic acid.

Following hydrolysis, both 2-propylheptanol and caprylic acid are expected to undergo further biodegradation. Caprylic acid, a medium-chain fatty acid, can be readily metabolized by microorganisms through the β-oxidation pathway, ultimately leading to the formation of carbon dioxide and water. The biodegradation of the branched alcohol, 2-propylheptanol, would proceed through oxidation to the corresponding carboxylic acid, followed by further degradation. The branched nature of the alkyl chain may influence the rate of degradation compared to linear analogues. core.ac.uk

Assessment of Readily Biodegradable Classification

The classification of a substance as "readily biodegradable" is determined by standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are stringent screening tests that assess the ultimate biodegradation (mineralization to CO2, water, and mineral salts) of a chemical in an aerobic aqueous medium. oecd.orgoecd.org

According to technical data from the manufacturer, this compound is classified as "readily biodegradable." This classification indicates that the substance is expected to undergo rapid and complete biodegradation in the environment. While the full, detailed results of the specific OECD 301 study are not publicly available, this classification implies that the substance achieved the required percentage of biodegradation within the specified timeframe (e.g., >60% in a 10-day window within a 28-day period for the OECD 301B test). oecd.org

The following interactive table provides a representative structure for the results of an OECD 301B test, which measures the evolution of carbon dioxide to determine the rate of biodegradation.

Analytical Methodologies for Characterization and Quantification of Propylheptyl Caprylate

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for separating Propylheptyl Caprylate from complex matrices, such as cosmetic creams and lotions, enabling its accurate identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. This technique is particularly valuable for quantifying the compound in intricate cosmetic formulations. nih.gov While a specific validated method for this compound is not widely published, a general approach can be extrapolated from methods used for similar esters in cosmetic matrices.

A typical LC-MS/MS method would involve reversed-phase chromatography to separate the non-polar this compound from more polar ingredients. A C18 column is commonly employed for this purpose. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol (B129727), and water, often with a modifier like formic acid to enhance ionization.

For detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be utilized for its superior selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the target analyte.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Value
Liquid Chromatography
Column C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ or [M+Na]⁺
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for the specific transition

Note: The specific precursor and product ions, as well as the collision energy, would need to be determined through direct infusion and optimization experiments with a pure standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the availability of extensive mass spectral libraries make it an excellent tool for identification.

For GC-MS analysis, a sample containing this compound is injected into a heated inlet, where it is vaporized. The vapor is then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for this type of analysis.

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint. This spectrum can be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.

Table 2: Typical GC-MS Parameters and Expected Fragmentation for this compound

Parameter Value
Gas Chromatography
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometry
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Predicted Fragmentation (m/z)
Molecular Ion (M⁺) 284 (low abundance)
McLafferty Rearrangement Characteristic fragment of esters
Alkyl Chain Fragments Series of CnH2n+1 ions

Note: The fragmentation pattern is predicted based on the structure of this compound (2-propylheptyl octanoate) and general principles of mass spectral fragmentation of esters. The molecular ion is often weak or absent in the EI spectra of long-chain esters.

Spectroscopic and Other Advanced Characterization Approaches

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show characteristic signals for the protons in the propyl and heptyl groups of the alcohol moiety and the caprylate (octanoate) acyl chain.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | |---|---|---|---| | | ~4.0 | d | O-CH₂ | | | ~2.2 | t | α-CH₂ (acyl) | | | ~1.6 | m | CH (propylheptyl) | | | ~1.2-1.4 | m | CH₂ (alkyl chains) | | | ~0.9 | t | CH₃ (terminal) | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | | ~174 | C=O (ester) | | | ~67 | O-CH₂ | | | ~38 | CH (propylheptyl) | | | ~34 | α-CH₂ (acyl) | | | ~22-32 | CH₂ (alkyl chains) | | | ~14 | CH₃ (terminal) |

Note: These chemical shifts are predicted based on standard NMR correlation tables for similar ester compounds. The exact values may vary depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the ester carbonyl group.

The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of the liquid sample with minimal preparation. The key absorption bands provide clear evidence of the ester functionality and the aliphatic nature of the molecule.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2955-2855 Strong C-H stretch Aliphatic CH₂, CH₃
~1740 Strong C=O stretch Ester
~1465 Medium C-H bend Aliphatic CH₂, CH₃

Note: These absorption frequencies are characteristic of long-chain aliphatic esters.

Sample Preparation Strategies for Complex Formulation Matrices

The primary challenge in analyzing this compound within cosmetic products lies in its separation from the complex formulation matrix, which can include a wide variety of ingredients such as oils, waxes, emulsifiers, and active compounds. europa.eunih.gov An effective sample preparation strategy is crucial to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.com

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and pre-concentration of analytes from complex samples. researchgate.netyoutube.com For a non-polar compound like this compound, a reversed-phase SPE approach is typically employed. youtube.com This involves using a non-polar stationary phase (sorbent) to retain the analyte while the more polar matrix components are washed away.

The process generally consists of four steps:

Conditioning: The sorbent (e.g., C18-bonded silica) is conditioned with an organic solvent like methanol, followed by water or a buffer to prepare the stationary phase for sample interaction. youtube.com

Loading: The sample, often diluted in a suitable solvent to reduce viscosity, is passed through the SPE cartridge. This compound, being non-polar, adsorbs onto the hydrophobic sorbent.

Washing: A polar solvent or a mixture of water and an organic solvent is passed through the cartridge to wash away interfering polar compounds from the matrix, while the analyte remains bound to the sorbent. youtube.com

Elution: A non-polar organic solvent (e.g., hexane or ethyl acetate) is used to disrupt the hydrophobic interactions between this compound and the sorbent, eluting the analyte for subsequent analysis. researchgate.net

The selection of sorbents and solvents is critical and depends on the specific characteristics of the cosmetic matrix. sigmaaldrich.com

Table 1: Illustrative Solid-Phase Extraction (SPE) Parameters for this compound Isolation

SPE StepParameterExample ConditionPurpose
SorbentStationary PhaseOctadecyl (C18) bonded silica, 500 mgRetain non-polar analyte via hydrophobic interactions.
ConditioningSolvents1. Methanol (5 mL) 2. Deionized Water (5 mL)Activate the sorbent and provide a suitable environment for sample loading.
Sample LoadingSample Preparation1g of cosmetic cream dissolved in 10 mL of Hexane/Isopropanol (1:1)Introduce the sample to the cartridge for analyte retention.
WashingSolventMethanol/Water (50:50, v/v), 5 mLRemove polar interferences from the cosmetic matrix.
ElutionSolventEthyl Acetate (5 mL)Recover the purified this compound from the sorbent.

Ultrasound-Assisted Extraction (UAE) is an efficient and green alternative to traditional extraction methods. scienceandtechnology.com.vn This technique utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The formation and collapse of these cavitation bubbles generate intense localized pressure and temperature changes, leading to the disruption of cell walls (if applicable) and enhanced mass transfer of the analyte from the sample matrix into the solvent. mdpi.comfrontiersin.org

For cosmetic formulations, a sample is typically dispersed in a suitable organic solvent, and the mixture is subjected to ultrasonication. The key parameters that influence extraction efficiency are solvent type, temperature, extraction time, and ultrasound power. scienceandtechnology.com.vn UAE can significantly reduce extraction times and solvent consumption compared to methods like Soxhlet extraction. mdpi.com Following extraction, the resulting solution is often centrifuged or filtered before instrumental analysis.

Table 2: Example of Ultrasound-Assisted Extraction (UAE) Conditions

ParameterConditionRationale
Sample Mass0.5 gA representative amount of the cosmetic product.
SolventAcetone (20 mL)Good solubility for this compound and suitable for UAE.
Ultrasound Frequency40 kHzA common frequency for efficient extraction.
Ultrasound Power135 WProvides sufficient energy for cavitation and cell disruption. frontiersin.org
Extraction Time20 minutesOptimized duration to maximize yield while preventing potential degradation. frontiersin.org
Temperature40°CControlled temperature to enhance solubility without degrading the analyte.

Validation of Analytical Methods

Validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose. filab.frimpactanalytical.com For the quantification of this compound, validation ensures that the method is reliable, reproducible, and accurate for the specific cosmetic matrix being tested. Key validation parameters are typically assessed according to guidelines such as those from the International Council for Harmonisation (ICH) or ISO standards. filab.fr

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. scispace.com A calibration curve is constructed by analyzing a series of standard solutions of this compound at different known concentrations. semanticscholar.org

The relationship between the instrument response (e.g., peak area in chromatography) and the concentration is typically evaluated using a linear regression model (y = mx + c). scispace.com The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be close to 1 (e.g., >0.99). researchgate.netresearchgate.net

Table 3: Hypothetical Calibration Data for this compound Analysis by GC-MS

Concentration (µg/mL)Instrument Response (Peak Area)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,900
100.01,525,100
Regression Equation: Peak Area = 15200 * Concentration + 500
Coefficient of Determination (R²): 0.9998

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. all4inc.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses the variations within a laboratory, such as on different days, with different analysts, or different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. all4inc.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix or a standard reference material) and is expressed as the percentage recovery. fda.gov

Table 4: Example Precision and Accuracy Data for this compound

QC Level (µg/mL)Concentration Measured (Mean, n=6)Precision (%RSD)Accuracy (%Recovery)
Low (5.0)4.952.5%99.0%
Medium (40.0)40.81.8%102.0%
High (80.0)79.21.5%99.0%

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the concentration at which a signal can be reliably distinguished from the background noise.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is the lowest concentration on the calibration curve that meets defined criteria for accuracy and precision.

Several methods can be used to estimate LOD and LOQ, including:

Signal-to-Noise Ratio: The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is defined at a ratio of 10:1. d-nb.info

Based on the Standard Deviation of the Response and the Slope:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve. d-nb.info

Table 5: Illustrative Detection and Quantification Limits

ParameterMethod of DeterminationTypical Value (µg/mL)
Limit of Detection (LOD)Based on Signal-to-Noise (S/N = 3)0.3
Limit of Quantification (LOQ)Based on Signal-to-Noise (S/N = 10)1.0

Stability Testing of Analytical Solutions and Standards

The stability of analytical solutions and standards is a critical factor in ensuring the accuracy and reliability of quantitative and qualitative analyses. For this compound, a synthetic ester of caprylic acid and propylheptyl alcohol, understanding its stability under various conditions is essential for establishing appropriate storage protocols and shelf-life for its analytical standards. sincereskincare.comupichem.com While specific, publicly available stability studies on this compound are limited, the principles of stability testing for similar ester compounds provide a framework for the methodologies that would be employed.

The primary degradation pathway for esters like this compound is hydrolysis. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This chemical reaction involves the cleavage of the ester bond by water, which can be catalyzed by the presence of acids or bases, resulting in the formation of the corresponding alcohol (propylheptyl alcohol) and carboxylic acid (caprylic acid). libretexts.orglibretexts.org The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of moisture.

Methodologies for Stability Assessment

A comprehensive stability testing protocol for this compound analytical solutions and standards would involve subjecting the material to a range of environmental conditions over a predetermined period. The stability of the compound would be monitored at various time points using validated, stability-indicating analytical methods.

Storage Conditions and Time Intervals

To assess the stability of this compound, its analytical solutions and standards would be stored under controlled conditions, typically including:

Long-term storage: 25°C ± 2°C with 60% ± 5% relative humidity (RH)

Accelerated storage: 40°C ± 2°C with 75% ± 5% relative humidity (RH)

Refrigerated storage: 5°C ± 3°C

Frozen storage: -20°C ± 5°C

The selection of storage conditions would depend on the intended storage recommendations for the analytical standard. Testing would be performed at predetermined intervals, such as 0, 3, 6, 9, 12, 18, and 24 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.

Analytical Techniques for Monitoring Stability

Stability-indicating analytical methods are crucial for separating the intact this compound from any potential degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose. tandfonline.com

HPLC: A reversed-phase HPLC method with UV detection would be a primary choice for analyzing the stability of this compound. The method would be validated to ensure it can accurately quantify the parent compound and separate it from potential hydrolysis products.

GC: Gas chromatography coupled with a flame ionization detector (GC-FID) is another suitable technique, particularly given the volatility of the potential degradation products.

Parameters to be Assessed

During the stability study, several parameters would be monitored to evaluate the integrity of the analytical standard:

Appearance: Visual inspection for any changes in color or clarity of the solution.

Purity: Chromatographic assessment of the purity of the this compound peak and the emergence of any degradation peaks.

Concentration: Quantification of the this compound in the solution to determine any decrease over time.

Identification of Degradation Products: If significant degradation is observed, techniques such as mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) would be used to identify the degradation products, confirming the hydrolysis pathway.

Expected Outcomes and Data Interpretation

The data gathered from the stability study would be used to establish the shelf-life and recommended storage conditions for this compound analytical solutions and standards. The shelf-life is defined as the time period during which the analytical standard is expected to remain within its specified quality limits when stored under the defined conditions.

Below is an illustrative data table representing the type of information that would be generated from a stability study of a this compound analytical standard solution.

Time Point (Months)Storage ConditionAppearancePurity (%) (by HPLC)Concentration (mg/mL)
0-Clear, colorless99.81.002
325°C/60% RHClear, colorless99.71.001
625°C/60% RHClear, colorless99.60.998
1225°C/60% RHClear, colorless99.50.995
340°C/75% RHClear, colorless99.20.991
640°C/75% RHClear, colorless98.50.984

This is a hypothetical data table for illustrative purposes.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Propylheptyl caprylate’s purity and structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester linkage and branching structure, particularly for the propylheptyl and caprylate moieties . Gas chromatography-mass spectrometry (GC-MS) can quantify impurities (<0.5% threshold) and validate synthesis reproducibility . Solubility testing in polar/non-polar solvents (e.g., water, ethanol) should follow standardized protocols, as insolubility in water is a key physicochemical property .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions (catalyst type, temperature, molar ratios) and purification steps (e.g., vacuum distillation) in detail . For esterification reactions, monitor progress via thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group formation. Include batch-to-batch variability assessments in supplementary materials .

Q. What in vitro models are suitable for evaluating this compound’s dermal absorption and biocompatibility?

  • Methodological Answer : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to simulate skin permeability . Pair with cytotoxicity assays (e.g., MTT on HaCaT keratinocytes) to assess biocompatibility. Reference OECD guidelines for emollient safety testing, ensuring alignment with natural origin claims .

Advanced Research Questions

Q. How can conflicting data on this compound’s biodegradability be resolved?

  • Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests under controlled aerobic conditions, comparing results across independent labs. Address variability by standardizing microbial inoculum sources and monitoring degradation intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Statistical analysis (e.g., ANOVA) should account for environmental factors like pH and temperature .

Q. What experimental designs mitigate confounding variables in stability studies of this compound under oxidative stress?

  • Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with antioxidants (e.g., BHT) as controls. Use high-performance liquid chromatography (HPLC) to quantify degradation products (e.g., free fatty acids). Replicate experiments in triplicate and report confidence intervals for shelf-life predictions .

Q. How do computational models enhance understanding of this compound’s interactions with lipid bilayers?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using software like GROMACS to predict penetration into stratum corneum models. Validate with differential scanning calorimetry (DSC) to observe phase behavior changes in synthetic lipid mixtures. Cross-reference with experimental permeability data to refine force field parameters .

Data Contradiction Analysis

Q. Why do studies report divergent solubility profiles for this compound in non-polar solvents?

  • Methodological Answer : Variations may stem from impurities (e.g., residual alcohols) or solvent grade differences. Standardize solvent purity (≥99.9%) and use Karl Fischer titration to control moisture content. Report solubility as weight/volume (w/v) with temperature/pressure specifications .

Q. How should researchers address discrepancies in emollient efficacy metrics across cell-based vs. ex vivo models?

  • Methodological Answer : Perform correlation analyses between in vitro (e.g., transepidermal water loss reduction in reconstructed epidermis) and ex vivo (e.g., porcine skin hydration). Use multivariate regression to identify confounding factors (e.g., donor skin age, storage conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.